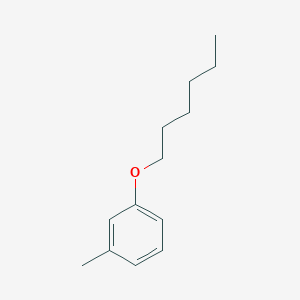

1-(Hexyloxy)-3-methylbenzene

Description

1-(Hexyloxy)-3-methylbenzene is an aromatic ether characterized by a benzene ring substituted with a methyl group at the meta position and a hexyloxy group (-O-C₆H₁₃) at the para position. The hexyloxy chain imparts significant lipophilicity, making the compound suitable for applications in organic synthesis, particularly in metal-catalyzed reactions and as a precursor in pharmaceuticals or agrochemicals.

Properties

CAS No. |

57792-36-6 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-hexoxy-3-methylbenzene |

InChI |

InChI=1S/C13H20O/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3 |

InChI Key |

YDACZHLEDINVIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1-(Hexyloxy)-4-methylbenzene

Key distinctions include:

- Reactivity : The para-methyl group may enhance steric hindrance during ortho-directed C–H activation compared to the meta-methyl analog. For example, chromium-complexed analogs (e.g., 1j in ) show that substituent position influences regioselectivity in arylation reactions .

- Spectroscopic Properties : NMR data for 1-(hexyloxy)-4-methylbenzene () reveal distinct aromatic proton shifts due to the methyl group’s para orientation, contrasting with the meta-substituted target compound .

Table 1: Physical Properties of Hexyloxy-Substituted Methylbenzenes

Alkoxy Chain Variants

Shorter Alkoxy Chains: 1-(Ethoxymethoxy)-3-methylbenzene

The ethoxymethoxy-substituted analog (1j, ) demonstrates how shorter alkoxy chains affect reactivity. When complexed with Cr(CO)₃, this compound undergoes ortho-arylation with high efficiency (81% yield), suggesting that bulkier alkoxy groups (e.g., hexyloxy) might reduce reaction rates due to steric effects .

Brominated Alkoxy Chains: 1-(4-Bromobutoxy)-3-methylbenzene

Brominated derivatives () exhibit distinct reactivity, particularly in nucleophilic substitution (SN2) reactions. For example, 1-(4-bromobutoxy)-3-methylbenzene (CAS 81368-22-1) serves as an alkylating agent, whereas the hexyloxy analog lacks such electrophilic sites .

Table 2: Reactivity Comparison of Alkoxy-Substituted Analogs

| Compound | Key Functional Group | Reactivity Profile |

|---|---|---|

| 1-(Hexyloxy)-3-methylbenzene | -O-C₆H₁₃ | Low electrophilicity; steric hindrance |

| 1-(4-Bromobutoxy)-3-methylbenzene | -O-(CH₂)₄Br | High SN2 reactivity; used in alkylation |

| 1-(Ethoxymethoxy)-3-methylbenzene | -O-CH₂-O-C₂H₅ | Facilitates metal-complexed C–H activation |

Substituent Effects on Reaction Yields

Electron-donating groups (e.g., methyl, methoxy) enhance reaction efficiency in reductive N-heterocyclization (). For instance, 1-(2-nitrostyryl)-3-methylbenzene forms indoles in 82% yield, whereas electron-withdrawing substituents reduce yields. The hexyloxy group’s electron-donating nature may similarly promote such cyclizations, though steric factors could offset benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.